6-fluoro-1H-indene 6-fluoro-1H-indene
Brand Name: Vulcanchem
CAS No.: 52163-88-9
VCID: VC5949396
InChI: InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
SMILES: C1C=CC2=C1C=C(C=C2)F
Molecular Formula: C9H7F
Molecular Weight: 134.153

6-fluoro-1H-indene

CAS No.: 52163-88-9

Cat. No.: VC5949396

Molecular Formula: C9H7F

Molecular Weight: 134.153

* For research use only. Not for human or veterinary use.

6-fluoro-1H-indene - 52163-88-9

Specification

CAS No. 52163-88-9
Molecular Formula C9H7F
Molecular Weight 134.153
IUPAC Name 6-fluoro-1H-indene
Standard InChI InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
Standard InChI Key FSLIIWBFAARILH-UHFFFAOYSA-N
SMILES C1C=CC2=C1C=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

6-Fluoro-1H-indene possesses a molecular formula of C₉H₇F (molecular weight: 134.15 g/mol) and features a bicyclic framework comprising a benzene ring fused to a cyclopentene moiety . The fluorine atom occupies the 6-position of the indene system, as confirmed by its SMILES notation (C1C=CC2=C1C=C(C=C2)F) and InChIKey (FSLIIWBFAARILH-UHFFFAOYSA-N) .

Tautomerism and Stereoelectronic Effects

The "1H" designation indicates the compound exists predominantly in the 1H-tautomeric form, where the double bond resides between positions 1 and 2 of the five-membered ring. Fluorine's strong electron-withdrawing character induces partial positive charge localization at the 5- and 7-positions of the aromatic system, potentially influencing reactivity in electrophilic substitution reactions .

Predicted Physicochemical Properties

Collision Cross-Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) predictions for 6-fluoro-1H-indene adducts reveal the following CCS values :

Adductm/zPredicted CCS (Ų)
[M+H]⁺135.06046124.3
[M+Na]⁺157.04240137.6
[M+NH₄]⁺152.08700134.7
[M-H]⁻133.04590126.5

These values assist in differentiating 6-fluoro-1H-indene from structural isomers during high-resolution mass spectrometric analyses.

Thermodynamic Stability

Derivatives and Functionalized Analogues

Chloroethyl Substituent: 3-(2-Chloroethyl)-6-fluoro-1H-indene

This derivative (C₁₁H₁₀ClF, MW 196.65 g/mol) exemplifies the compound's utility in medicinal chemistry. The chloroethyl side chain enables nucleophilic substitution reactions for attaching pharmacophores. Its synthesis likely involves radical alkylation or Grignard addition to 6-fluoro-1H-indene.

Carboxylic Acid Derivatives

Compounds like 6-fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (C₁₀H₉FO₂) demonstrate the indene scaffold's adaptability for introducing hydrogen-bonding motifs critical to drug-receptor interactions.

Analytical Challenges and Identification Strategies

Mass Spectral Fragmentation Patterns

Key fragmentation pathways for 6-fluoro-1H-indene include:

  • Loss of HF (20 Da) from the molecular ion

  • Retro-Diels-Alder cleavage yielding C₇H₆⁺ and C₂HF⁺ fragments

Chromatographic Behavior

Reversed-phase HPLC retention times are expected to decrease compared to non-fluorinated indenes due to fluorine's polarity-enhancing effects. Predicted logP values (2.1–2.3) suggest moderate hydrophobicity .

Applications and Future Directions

Material Science Applications

Conjugated π-systems with fluorine substituents could serve as:

  • Organic semiconductors with tunable bandgaps

  • Fluorophores for optoelectronic devices

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